molecular formula C5H13O3P B14742643 Methyl propyl methylphosphonate CAS No. 683-25-0

Methyl propyl methylphosphonate

Cat. No.: B14742643
CAS No.: 683-25-0
M. Wt: 152.13 g/mol
InChI Key: FSDOXZJLZNNBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl propyl methylphosphonate is an organophosphorus compound with the chemical formula C5H13O3P It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propyl methylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trimethyl phosphite reacts with a halomethane, such as iodomethane, to produce the desired phosphonate ester . Another method involves the transesterification of trimethyl phosphite with alcohols in the presence of a sodium catalyst, followed by treatment with methyl iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl propyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, and various bases and acids for hydrolysis and substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl propyl methylphosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can disrupt metabolic pathways and lead to various biological effects . The compound’s phosphonate group is also known to chelate metal ions, which can affect metal-dependent enzymes and processes .

Comparison with Similar Compounds

Methyl propyl methylphosphonate can be compared with other similar compounds, such as dimethyl methylphosphonate and ethyl methylphosphonate. These compounds share similar chemical structures and properties but differ in their alkyl groups. This compound is unique due to its specific alkyl group arrangement, which can influence its reactivity and applications .

List of Similar Compounds

  • Dimethyl methylphosphonate
  • Ethyl methylphosphonate
  • Methyl ethyl methylphosphonate
  • Propyl methylphosphonate

Properties

CAS No.

683-25-0

Molecular Formula

C5H13O3P

Molecular Weight

152.13 g/mol

IUPAC Name

1-[methoxy(methyl)phosphoryl]oxypropane

InChI

InChI=1S/C5H13O3P/c1-4-5-8-9(3,6)7-2/h4-5H2,1-3H3

InChI Key

FSDOXZJLZNNBQV-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.